molecular formula C20H18N4O2 B3041681 2-(4-Methylphenyl)-6-(4-nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 338758-01-3

2-(4-Methylphenyl)-6-(4-nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No. B3041681
CAS RN: 338758-01-3
M. Wt: 346.4 g/mol
InChI Key: NSVJQLFHXKOJJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring and the attachment of the phenyl rings. The exact method would depend on the starting materials and the specific conditions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group could potentially make the compound more reactive, as nitro groups are electron-withdrawing and can destabilize the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its structure and the conditions under which it is reacted. The nitro group is a strong electron-withdrawing group and could potentially be reduced to an amino group. The pyrimidine ring might also undergo reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the nitro group could affect its reactivity and the presence of the phenyl rings could affect its solubility .

Scientific Research Applications

Catalytic Protodeboronation for Alkene Hydromethylation

Background:: Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored.

Application:: Researchers have recently reported a catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters using a radical approach. Notably, this protocol enables formal anti-Markovnikov alkene hydromethylation—a transformation previously unknown. The sequence has been successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Furthermore, it played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Novel Pyrrolo[2,3-d]pyrimidine Derivatives

Background:: The compound’s structure falls within the pyrrolo[2,3-d]pyrimidine class.

Application:: Patent documents reveal that this compound (or its stereoisomers, tautomers, deuterated forms, N-oxides, solvates, metabolites, pharmaceutically acceptable salts, or prodrugs) has potential applications. However, specific details regarding its use are proprietary .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and toxicity. Compounds with nitro groups can be explosive under certain conditions, and many organic compounds can be harmful or toxic if ingested or inhaled .

Future Directions

The future research directions for this compound would depend on its potential applications. If it has medicinal properties, it could be studied for use as a drug. If it has unique physical or chemical properties, it could be studied for use in materials or chemical synthesis .

properties

IUPAC Name

2-(4-methylphenyl)-6-(4-nitrophenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-14-2-4-15(5-3-14)20-21-12-16-13-23(11-10-19(16)22-20)17-6-8-18(9-7-17)24(25)26/h2-9,12H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVJQLFHXKOJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C3CN(CCC3=N2)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylphenyl)-6-(4-nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Methylphenyl)-6-(4-nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
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2-(4-Methylphenyl)-6-(4-nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
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2-(4-Methylphenyl)-6-(4-nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
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2-(4-Methylphenyl)-6-(4-nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
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2-(4-Methylphenyl)-6-(4-nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
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2-(4-Methylphenyl)-6-(4-nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

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